molecular formula C8H10OS B085665 Methoxymethyl phenyl sulfide CAS No. 13865-50-4

Methoxymethyl phenyl sulfide

Cat. No.: B085665
CAS No.: 13865-50-4
M. Wt: 154.23 g/mol
InChI Key: QPXQVNXSQCRWEV-UHFFFAOYSA-N
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Description

It is a clear, colorless to almost colorless liquid with a molecular weight of 154.23 g/mol . This compound is known for its unique chemical properties and has been utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl phenyl sulfide can be synthesized through several methods. One common method involves the reaction of phenylmethanethiol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl phenyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methoxymethyl phenyl sulfide has been utilized in various scientific research applications, including:

Comparison with Similar Compounds

Methoxymethyl phenyl sulfide can be compared with other similar compounds such as:

  • Methyl phenyl sulfide
  • Ethyl phenyl sulfide
  • Phenylmethyl sulfide

Uniqueness: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

methoxymethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQVNXSQCRWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337418
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-50-4
Record name [(Methoxymethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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